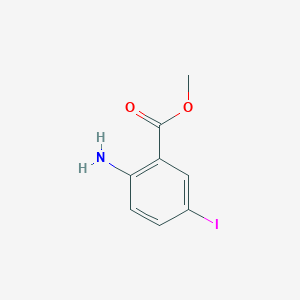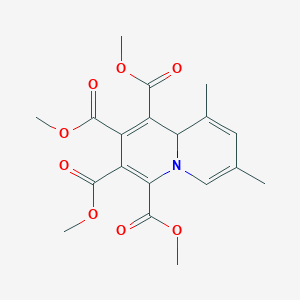
5-Pyrimidinecarbonitrile, 4-chloro-2-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarbonitrile, 4-chloro-2-methyl-6-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile and is commonly referred to as CMPP. It is a heterocyclic compound that contains a pyrimidine ring with a cyano group and a phenyl group attached to it.
Mechanism of Action
The mechanism of action of CMPP is not fully understood. However, studies have shown that CMPP inhibits the activity of certain enzymes such as topoisomerase II and cyclin-dependent kinases. These enzymes are involved in DNA replication and cell cycle regulation, respectively. By inhibiting these enzymes, CMPP disrupts the normal cellular processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPP have been studied in various in vitro and in vivo models. In cancer cells, CMPP has been shown to induce apoptosis by activating caspase-3 and caspase-9. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In animal models, CMPP has been found to have low toxicity and is well-tolerated at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMPP is its versatility. It can be easily synthesized and modified to suit various applications. Additionally, CMPP has a low toxicity and is well-tolerated in animal models. However, one of the limitations of CMPP is its poor solubility in aqueous solutions. This can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the research on CMPP. One area of interest is the development of more potent and selective anticancer agents based on CMPP. Another area of interest is the optimization of the synthesis method to improve the yield and purity of CMPP. Additionally, the use of CMPP as a herbicide and in material science applications can be further explored.
Synthesis Methods
The synthesis method of CMPP involves the reaction of 4-chloro-2-methyl-6-phenylpyrimidine with sodium cyanide in the presence of a catalyst such as copper or palladium. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 70-80%.
Scientific Research Applications
CMPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMPP has been investigated as a potential anticancer agent. Studies have shown that CMPP inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In agriculture, CMPP has been tested as a herbicide. It has been found to be effective against a wide range of weeds and has a low toxicity towards non-target organisms. In material science, CMPP has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and liquid crystals.
properties
CAS RN |
142076-88-8 |
|---|---|
Product Name |
5-Pyrimidinecarbonitrile, 4-chloro-2-methyl-6-phenyl- |
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-15-11(9-5-3-2-4-6-9)10(7-14)12(13)16-8/h2-6H,1H3 |
InChI Key |
RYHMZVJEQWNKQT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)







